
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(1-Methylcyclopropyl)ethan-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Hydroxylation: The next step involves the introduction of the hydroxyl group. This can be done through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation and hydroxylation reactions. The choice of reagents and conditions would be optimized for yield, cost, and safety.
化学反応の分析
Types of Reactions
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
科学的研究の応用
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1r)-1-(1-Methylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and binding affinity, while the hydroxyl group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- (1r)-1-(1-Methylcyclopropyl)ethan-1-ol can be compared with other cyclopropyl-containing alcohols and related compounds.
- Examples include (1r)-1-(1-Methylcyclopropyl)propan-1-ol and (1r)-1-(1-Methylcyclopropyl)butan-1-ol.
Uniqueness
- The unique structural features of this compound, such as the specific arrangement of the cyclopropyl and hydroxyl groups, contribute to its distinct chemical and physical properties.
- Its reactivity and potential applications may differ from those of similar compounds due to these structural differences.
特性
分子式 |
C6H12O |
|---|---|
分子量 |
100.16 g/mol |
IUPAC名 |
(1R)-1-(1-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChIキー |
DMQPCUMOKHCHSB-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1(CC1)C)O |
正規SMILES |
CC(C1(CC1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)

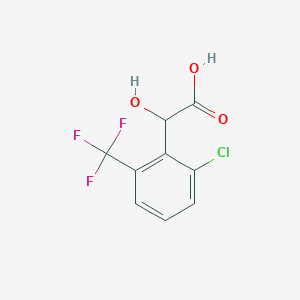


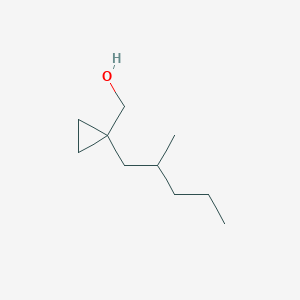


![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
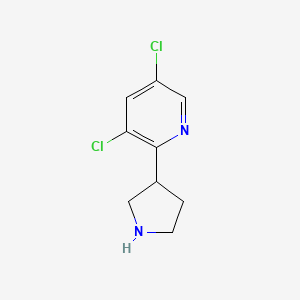
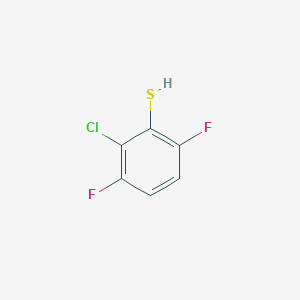

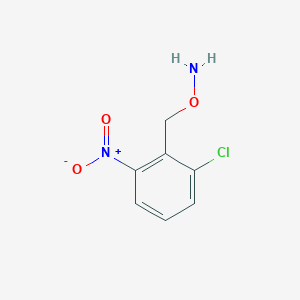
![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
